molecular formula C15H27N3O6S B14429780 N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine CAS No. 79866-62-9

N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine

Cat. No.: B14429780
CAS No.: 79866-62-9
M. Wt: 377.5 g/mol
InChI Key: ISZJLVZGCVZWID-NWHKXXDESA-N
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Description

N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine is a tripeptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a carboxyl group, and a cysteinyl residue, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine typically involves the condensation of L-cysteine, L-alloisoleucine, and a suitable amino acid derivative. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The reaction conditions usually include an inert atmosphere, controlled temperature, and pH to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cysteinyl residue can lead to the formation of disulfide-linked dimers, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme activity modulation.

    Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing the catalytic process. Additionally, its ability to form disulfide bonds can impact protein structure and function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-L-alloisoleucine is unique due to its specific amino acid composition and stereochemistry. The presence of L-alloisoleucine distinguishes it from other similar compounds, potentially leading to different biological activities and applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

79866-62-9

Molecular Formula

C15H27N3O6S

Molecular Weight

377.5 g/mol

IUPAC Name

2-amino-6-[[(2R)-1-[[(1S,2R)-1-carboxy-2-methylbutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C15H27N3O6S/c1-3-8(2)12(15(23)24)18-13(20)10(7-25)17-11(19)6-4-5-9(16)14(21)22/h8-10,12,25H,3-7,16H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/t8-,9?,10+,12+/m1/s1

InChI Key

ISZJLVZGCVZWID-NWHKXXDESA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCCC(C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N

Origin of Product

United States

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